

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Wofapyrin

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Compound of Interest

Compound Name: Wofapyrin

Cat. No.: B611819

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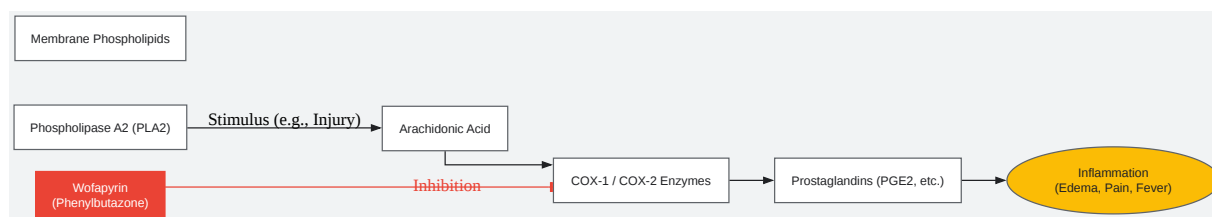
This guide provides an objective comparison of the in vivo anti-inflammatory performance of **Wofapyrin**, a combination drug, against other common non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent in vivo data for the specific combination product, this guide will focus on the well-documented effects of its primary active ingredient, phenylbutazone, in established preclinical models of inflammation. The data presented is intended to serve as a reference for evaluating and contextualizing the anti-inflammatory efficacy of novel and existing therapeutic agents.

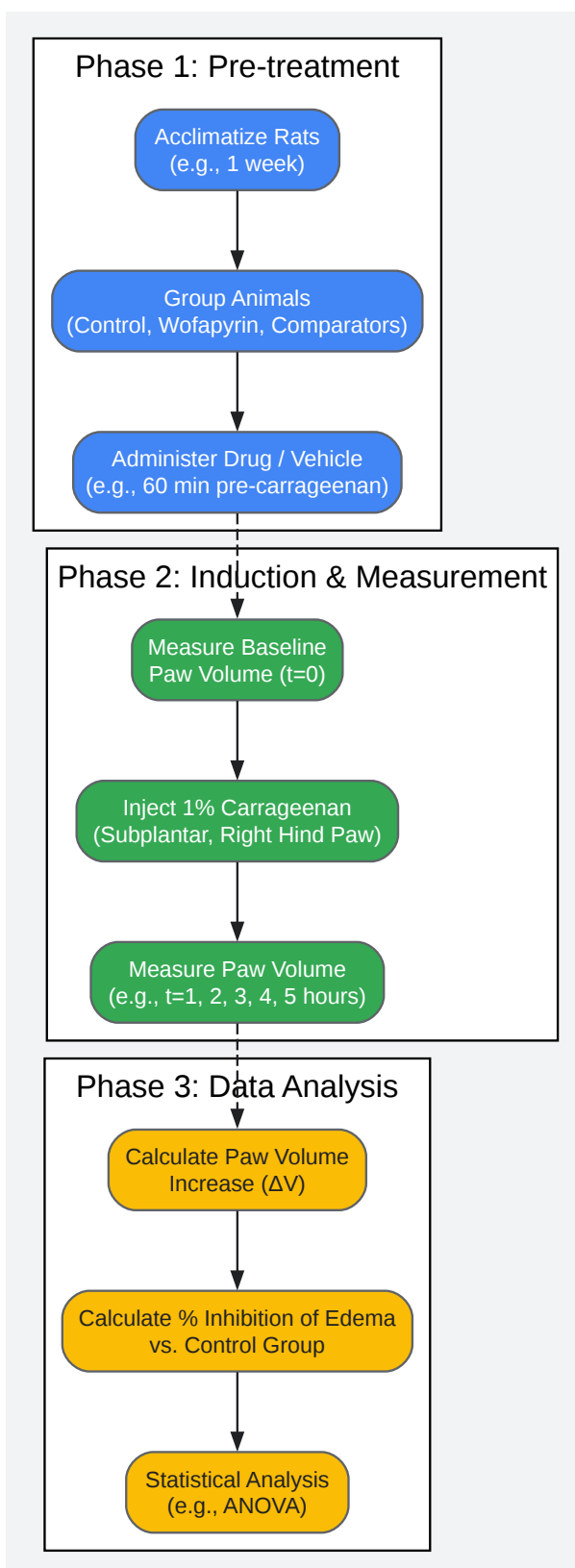
Introduction to Wofapyrin and its Components

Wofapyrin, also known as Irgapyrin, is a combination drug formulation containing two active compounds: phenylbutazone and aminophenazone (also known as aminopyrine)[1]. Historically, this combination was utilized for its analgesic and anti-inflammatory properties in conditions like rheumatoid arthritis[1][2]. Phenylbutazone itself was discovered to be a potent anti-inflammatory agent, and both components belong to the pyrazolone class of NSAIDs[1][3]. However, due to safety concerns, including the risk of severe side effects like agranulocytosis and aplastic anemia, aminophenazone and, in many regions, phenylbutazone for human use have been largely withdrawn from the market. Phenylbutazone remains in use in veterinary medicine, particularly in horses.

Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism of phenylbutazone and other traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the cardinal signs of inflammation.





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References

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- 2. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Buy Irgapyrin | 8064-79-7 [[smolecule.com](https://www.smolecule.com)]
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